6-Bromo-3-butoxy-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-butoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C11H12BrFO3 It is characterized by the presence of bromine, fluorine, and butoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-butoxy-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-butoxy-2-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-butoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylates or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Carboxylates or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Scientific Research Applications
6-Bromo-3-butoxy-2-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-butoxy-2-fluorobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic or non-catalytic processes. The molecular targets and pathways involved vary based on the reaction conditions and the desired products .
Comparison with Similar Compounds
2-Bromo-6-fluorobenzoic acid: Shares similar structural features but lacks the butoxy group.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a butoxy group, leading to different chemical properties.
Uniqueness: 6-Bromo-3-butoxy-2-fluorobenzoic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H12BrFO3 |
---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
6-bromo-3-butoxy-2-fluorobenzoic acid |
InChI |
InChI=1S/C11H12BrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
JMTNWJMYALSMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.